![molecular formula C19H20ClNO4 B2466712 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1003540-46-2](/img/structure/B2466712.png)
2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate” is a complex organic molecule. It contains several functional groups, including an amine group (-NH2), a carboxylate ester group (-COO-), and a chlorophenyl group (a benzene ring with a chlorine atom attached). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amine group could be introduced through a reaction with ammonia or another amine. The carboxylate ester group could be formed through a reaction with a carboxylic acid and an alcohol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a benzene ring. The benzene ring is a planar, cyclic structure, which could allow for interesting interactions with other molecules. The amine and ester groups could also participate in hydrogen bonding .Chemical Reactions Analysis
As mentioned earlier, the various functional groups present in this compound allow it to participate in a wide range of chemical reactions. For example, the amine group could participate in acid-base reactions, while the ester group could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ester groups could make this compound soluble in polar solvents. The compound’s boiling and melting points would depend on the strength of the intermolecular forces present .Scientific Research Applications
Quantum Chemical Calculations in Corrosion Inhibition
A theoretical study using Density Functional Theory (DFT) examined the efficiency of certain quinoxalines as corrosion inhibitors, including compounds structurally similar to 2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate. Quantum chemical parameters were calculated to determine the relationship between molecular structure and inhibition efficiency, showing consistency with experimental data (Zarrouk et al., 2014).
Antimicrobial Agent Synthesis
The synthesis of formazans from a Mannich base related to the compound , as antimicrobial agents, was explored. The synthesized compounds exhibited moderate antimicrobial activity against pathogenic bacterial strains and fungal strains (Sah et al., 2014).
Antitumor Activity
A related compound, Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, demonstrated distinct inhibition of the proliferation of some cancer cell lines. This study suggests potential applications in antitumor research (Liu et al., 2018).
Potential Antimicrobial Quinazolines
Research on the synthesis and characterization of new quinazolines, structurally similar to the compound of interest, showed potential as antimicrobial agents. The compounds were screened for antibacterial and antifungal activities, indicating their application in combating microbial infections (Desai et al., 2007).
Solubility and Thermodynamics in Organic Solvents
The solubility of ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate, a compound related to the chemical , in various solvents was studied. This research is essential for purification and further theoretical studies, providing insight into the solubility behavior and thermodynamic properties (Han et al., 2016).
In Vivo Metabolism Studies
While not directly related to the specific compound, studies on the metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine in rats provide a basis for understanding the metabolic pathways and potential biomedical applications of similar chemical structures (Kanamori et al., 2002).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if this compound is highly reactive, it could pose a risk of causing chemical burns or fires. Additionally, if this compound is intended to be used as a drug, it could have potential side effects .
Future Directions
Future research on this compound could involve exploring its potential uses. For example, if this compound shows promising biological activity, it could be developed into a new drug. Additionally, researchers could explore new methods of synthesizing this compound or modifying its structure to enhance its properties .
properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-24-17-4-2-3-15(11-17)12-19(23)25-13-18(22)21-10-9-14-5-7-16(20)8-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBBEODMHMJNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5R)-3-tert-butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B2466635.png)
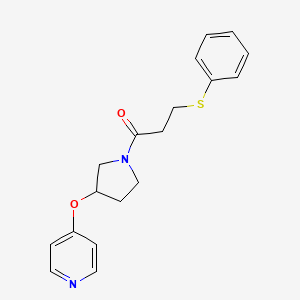

![1'-(1-(4-Chlorophenyl)cyclopentanecarbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2466639.png)
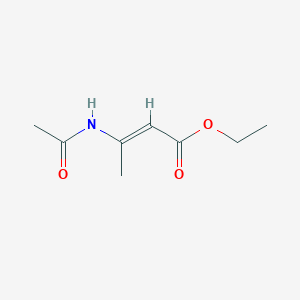
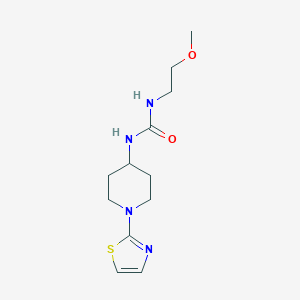
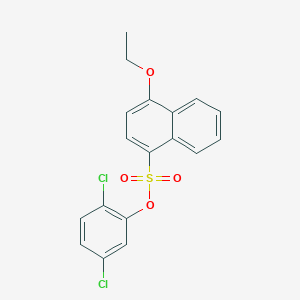
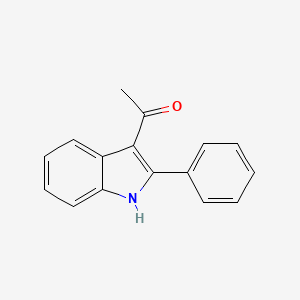
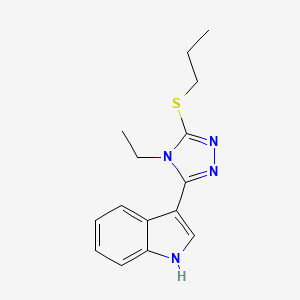
![N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2466648.png)
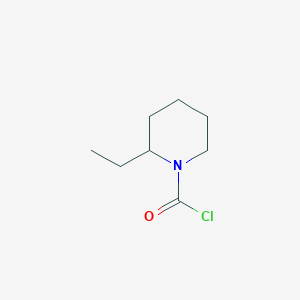
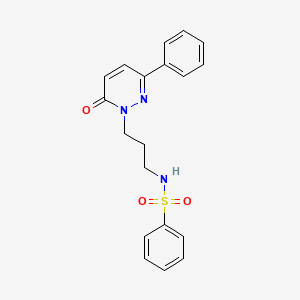
![1-(3,4-Dichlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2466651.png)
